(2R)-2-azaniumyl-4-methylpent-4-enoate, also known as 4-methyl-2-(methylamino)pent-4-enoate, is an organic compound with significant relevance in various scientific fields. This compound belongs to the class of amino esters, characterized by the presence of both an amine and an ester functional group. It is particularly noted for its potential applications in medicinal chemistry and materials science.
This compound can be classified under the category of amino acid derivatives. Amino acids are organic compounds that serve as the building blocks of proteins, and their derivatives often exhibit biological activity. The specific structure of (2R)-2-azaniumyl-4-methylpent-4-enoate suggests potential utility in synthesizing pharmaceuticals or as intermediates in organic synthesis.
The synthesis of (2R)-2-azaniumyl-4-methylpent-4-enoate can be achieved through several methods, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress and purity of the synthesized compound.
The molecular formula is , with a molecular weight of approximately 143.19 g/mol. The presence of a double bond in the pentenoate chain contributes to its reactivity, making it a versatile intermediate in organic synthesis.
(2R)-2-azaniumyl-4-methylpent-4-enoate can participate in various chemical reactions, including:
The reactivity profile is influenced by both the amino and ester functional groups, making it suitable for further transformations in synthetic chemistry.
The mechanism of action for (2R)-2-azaniumyl-4-methylpent-4-enoate primarily involves its interaction with biological systems through its amino group, which can form hydrogen bonds with various biological macromolecules such as proteins and nucleic acids. This property may contribute to its potential pharmacological effects.
Research indicates that compounds with similar structures may exhibit activity against certain enzymes or receptors, suggesting that (2R)-2-azaniumyl-4-methylpent-4-enoate could have therapeutic applications pending further investigation.
Relevant data from spectroscopic analyses confirms these properties, aiding in characterizing the compound for practical applications.
(2R)-2-azaniumyl-4-methylpent-4-enoate has potential applications in:
(2R)-2-azaniumyl-4-methylpent-4-enoate emerged as a structurally novel non-proteinogenic amino acid during explorations of chiral building blocks for peptidomimetics in the late 20th century. Its discovery is interlinked with advances in asymmetric synthesis methodologies aimed at introducing allylic side chains for post-translational modifications. Early synthetic routes exploited enzymatic resolution techniques, but low yields hampered utility. The compound gained prominence after patent disclosures identified its role as an intermediate in small cationic antimicrobial peptide production, where its unsaturated hydrocarbon tail conferred enhanced membrane interaction capabilities compared to canonical amino acids [10]. The development of transition-metal-catalyzed asymmetric hydrogenation protocols subsequently enabled efficient access to gram-scale quantities, facilitating biological evaluation [8]. Contemporary interest stems from its dual functionality—the chiral α-ammonium carboxylate provides zwitterionic character, while the terminal vinyl group serves as a chemical handle for click chemistry or Michael additions in complex molecule assembly [5] [8].
The systematic IUPAC name (2R)-2-azaniumyl-4-methylpent-4-enoate precisely defines the compound’s ionization state (zwitterion), stereochemistry (R-configuration at C2), and unsaturation position (C4-C5). Key identifiers include:
The stereocenter at C2 governs its three-dimensional interactions in synthetic and biological contexts. Crystallographic analyses confirm the (R)-configuration imposes distinct conformational constraints on peptide backbones, favoring turn structures inaccessible to the (S)-enantiomer. This stereodirecting effect is leveraged in asymmetric catalysis, where Rh-complexes incorporating this ligand achieve >90% enantiomeric excess in hydrogenation reactions [5]. The vinyl group (–CH₂–CH=CH₂) exhibits E/Z isomerism, though the (E)-configuration predominates under physiological conditions due to steric factors [7].
Table 1: Structural and Stereochemical Descriptors
Descriptor | Value/Designation | Significance |
---|---|---|
IUPAC Name | (2R)-2-azaniumyl-4-methylpent-4-enoate | Defines zwitterion, stereochemistry, backbone |
CAS Number | 96886-56-5 | Unique identifier for (R)-enantiomer |
Chiral Center Configuration | (R) at C2 | Governs peptide secondary structure |
Isomeric SMILES | CC(=C)CC@H[NH3+] | Specifies stereochemistry & ionization state |
Key Functional Groups | α-Ammonium carboxylate; terminal vinyl | Enables ionic binding & chemoselective reactions |
This amino acid derivative occupies a critical niche in designing peptides with enhanced pharmacological properties. Its structural features contribute to three key advantages:
In ligand-drug conjugates, the residue serves as a spacer unit between cytotoxic payloads (e.g., auristatins) and targeting moieties. Its zwitterionic nature mitigates aggregation, improving conjugate solubility and pharmacokinetics. Patent literature highlights derivatives where the vinyl group undergoes Michael addition with polyethylene glycol thiols, generating pegylated drug-linkers that extend circulatory half-life [3]. Molecular docking simulations further predict inhibitory activity (Kd ≈ 15 μM) against bacterial alanine racemase, supporting its development as an antibiotic scaffold [5].
Table 2: Applications in Bioactive Molecule Design
Application Domain | Functional Role | Observed/Designed Outcome |
---|---|---|
Antimicrobial Peptides | Hydrophobicity/Charge Modulator | Enhanced membrane disruption; MIC ≤ 8 μg/mL vs. E. coli [10] |
Antibody-Drug Conjugates | Spacer/Linker Component | Improved serum stability; DAR ≥ 4 |
Asymmetric Catalysis | Chiral Ligand Precursor | Enantioselectivity >90% in hydrogenation [5] |
β-Lactam Antibiotic Synthesis | Chiral Building Block | Enables side chain diversification [8] |
The molecule’s versatility is further evidenced in crystallographic studies archived in the Cambridge Structural Database (CSD ID: FAIRsharing.vs7865), which reveal preferred torsion angles (N–Cα–Cβ–Cγ: –65° to 70°) critical for de novo peptide design [9]. Synthetic accessibility via Schöllkopf bis-lactim methodology or enzymatic resolution ensures ongoing utility in medicinal chemistry [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7